molecular formula C9H8ClNOS B1352180 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole CAS No. 202595-63-9

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Cat. No.: B1352180
CAS No.: 202595-63-9
M. Wt: 213.68 g/mol
InChI Key: PLUQESCJPNWDFO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a heterocyclic compound featuring a 1,3-oxazole core substituted at positions 4, 5, and 2. The substituents include:

  • Chloromethyl group (ClCH₂-) at position 4: Enhances reactivity for further functionalization (e.g., nucleophilic substitution) .
  • Methyl group (CH₃) at position 5: Contributes to steric and electronic modulation of the oxazole ring .

Synthesis: The compound is synthesized via cyclization reactions. For example, 2-(2-chlorophenyl)-4,5-dimethyloxazole 3-oxide reacts with POCl₃ in dichloroethane (DCE), yielding chloromethyl-substituted oxazoles .

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-thiophen-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c1-6-7(5-10)11-9(12-6)8-3-2-4-13-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUQESCJPNWDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408092
Record name 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202595-63-9
Record name 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thiophenecarboxaldehyde with chloroacetyl chloride in the presence of a base, followed by cyclization with an amine to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation Reactions: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The oxazole ring can be reduced to form corresponding amines or alcohols under catalytic hydrogenation conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used for reduction reactions.

Major Products

    Substitution: Products include azides, thiols, and other substituted derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines and alcohols.

Scientific Research Applications

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of antimicrobial, anticancer, and anti-inflammatory agents.

    Materials Science: The compound is investigated for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites on proteins or DNA, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference IDs
4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole ClCH₂- (4), CH₃ (5), thiophen-2-yl (2) C₉H₈ClNOS 213.68 Potential reactivity for drug design
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole) (Compound 4) Cl-phenyl (4), triazole-thiazole (2) C₂₄H₁₇ClF₂N₆S 507.95 Antimicrobial activity
5-(4-Fluorophenyl)thiophen-2-yl-thiadiazole Schiff bases Thiadiazole-thiophene, Schiff base Varies ~300–400 Anticancer (IC₅₀: 1.28 µg/mL for MCF7)
4-[(4-Chlorophenyl)sulfonyl]phenyl-1,3-oxazole Sulfonyl-phenyl (4), oxazole (1,3) C₁₅H₁₂ClNO₃S 329.78 Antibiofilm activity against C. albicans

Key Observations :

  • Halogen Effects : Chloro and bromo substituents (e.g., in Compounds 4 and 5) improve antimicrobial potency due to enhanced lipophilicity and target binding .
  • Heterocyclic Diversity : Thiazole-triazole hybrids (e.g., Compound 4) exhibit broader antimicrobial spectra compared to oxazole-thiophene derivatives, likely due to increased hydrogen-bonding capacity .
  • Bioactivity : Thiadiazole Schiff bases show selective cytotoxicity against breast cancer (MCF7), highlighting the role of the thiadiazole ring in apoptosis induction .

Biological Activity

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (CAS Number: 202595-63-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C9H8ClNOS
  • Molecular Weight : 213.68 g/mol
  • Structure : The compound features a chloromethyl group at position 4, a methyl group at position 5, and a thiophene ring at position 2 of the oxazole ring.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has shown promising cytotoxic activity against human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values for these cell lines were found to be in the micromolar range, indicating effective potency against these malignancies .
Cell LineIC50 Value (µM)Reference
MCF-70.65
A5492.41
HeLa1.50

The mechanism by which this compound exerts its effects appears to involve:

  • Induction of Apoptosis : Flow cytometry assays have indicated that the compound induces apoptosis in cancer cells through activation of the caspase pathway and upregulation of p53 protein expression .
  • Cell Cycle Arrest : Treatment with this compound has been reported to cause significant accumulation of cells in the G2/M phase of the cell cycle, leading to inhibited proliferation .

Case Studies

Several case studies have highlighted the efficacy of similar oxazole derivatives in clinical settings:

  • Study on Oxazole Derivatives :
    • A study evaluated a series of oxazole derivatives and found that those with chloromethyl substitutions exhibited enhanced anticancer activity compared to their non-substituted counterparts. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Molecular Docking Studies :
    • Molecular docking studies have suggested that the compound interacts favorably with key proteins involved in cancer progression, indicating potential as a lead compound for further drug development .

Q & A

Q. What are the optimized synthetic routes for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, and how are reaction conditions controlled to improve yield?

Methodological Answer: A common approach involves coupling thiophene derivatives with pre-functionalized oxazole precursors. For example, chloromethylation can be achieved using chlorinating agents (e.g., phosphorus pentachloride) under controlled temperatures (70–80°C) in PEG-400 solvent, with heterogenous catalysis (e.g., Bleaching Earth Clay at pH 12.5). Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification . Yield optimization (e.g., 77% for analogous oxazole synthesis) requires precise stoichiometry and avoiding side reactions by maintaining inert atmospheres .

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer: Structural confirmation relies on multinuclear NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis. For instance:

  • ¹H NMR : Peaks for the chloromethyl group (δ ~4.46 ppm, singlet), methyl group (δ ~2.40 ppm), and thiophene protons (δ ~7.2–7.4 ppm, multiplet) .
  • IR : Stretching vibrations for C-Cl (~650 cm⁻¹), C=N (~1600 cm⁻¹), and thiophene C-S (~700 cm⁻¹) .
  • Elemental Analysis : Theoretical vs. experimental C/H/N ratios (e.g., ±0.5% deviation) validate purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model:

  • Electron Density Distribution : To identify reactive sites (e.g., chloromethyl group as an electrophilic center) .
  • HOMO-LUMO Gaps : Predict charge-transfer behavior and stability (e.g., low bandgap due to thiophene conjugation) .
  • Solvent Effects : PCM models simulate solvation energies in PEG-400 or acetic acid, correlating with experimental solubility .

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

Methodological Answer: Discrepancies in NMR or IR data may arise from dynamic effects (e.g., rotational barriers in thiophene rings) or crystal packing. Techniques include:

  • Variable-Temperature NMR : To detect conformational exchange broadening .
  • X-ray Crystallography : Resolve ambiguities via SHELX-refined structures (e.g., ORTEP diagrams for anisotropic displacement ellipsoids) .
  • DFT-NMR Comparison : Optimize geometry at the B3LYP/6-311+G(d,p) level and calculate chemical shifts with gauge-including atomic orbitals (GIAO) .

Q. How is the bioactivity of this compound assessed in silico, and what targets are plausible?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against targets like thioredoxin glutathione reductase (TGR) or viral proteases. Focus on interactions with the oxazole-thiophene scaffold .
  • ADMET Prediction : SwissADME or pkCSM models assess pharmacokinetics (e.g., logP ~2.5 for moderate lipophilicity) and toxicity (e.g., Ames test predictions) .

Q. What are the challenges in synthesizing derivatives with modified chloromethyl groups, and how are they addressed?

Methodological Answer: The chloromethyl group is prone to hydrolysis or elimination. Mitigation strategies include:

  • Protecting Groups : Temporary protection with tert-butyldimethylsilyl (TBS) during functionalization .
  • Low-Temperature Reactions : Minimize thermal degradation (e.g., –20°C for SN2 substitutions) .
  • In Situ Characterization : ReactIR or Raman spectroscopy monitors intermediate stability .

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